7-Bromo-4-chloropyrazolo[1,5-a]pyridine
Description
Significance of Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds in Modern Chemical Research
The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This versatility has led to its incorporation into a wide array of compounds with significant therapeutic potential. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, antifungal, and antiviral properties. researchgate.net
The significance of this scaffold is underscored by its presence in drugs that have reached the market or are in clinical investigation. Notable examples include the antiallergic agent Ibudilast, the platelet aggregation inhibitor KC-764, and the dopamine (B1211576) D4 antagonist FAUC213. nih.gov In the realm of oncology, pyrazolo[1,5-a]pyrimidine (B1248293) (a closely related scaffold) derivatives are recognized as potent protein kinase inhibitors, which are crucial in targeted cancer therapy. nih.gov
The fused ring system provides a rigid and planar structure that is ideal for chemical modification. nih.gov This allows chemists to fine-tune the electronic and lipophilic properties of the molecule to enhance its interaction with specific biological targets. nih.gov Researchers have developed numerous synthetic strategies, including cyclization, condensation, and multi-component reactions, to create diverse libraries of these compounds for biological screening. nih.govbenthamdirect.comorganic-chemistry.org
Contextualization of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine as a Halogenated Derivative
The introduction of halogen atoms—such as bromine and chlorine in this compound—is a common and impactful strategy in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, including its size, lipophilicity, and electronic character, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.
Halogenated heteroaromatic compounds are crucial building blocks in organic synthesis. rsc.org They serve as versatile intermediates for creating more complex molecules through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. rsc.org This allows for the introduction of diverse functional groups, further expanding the chemical space and biological activity of the pyrazolo[1,5-a]pyridine scaffold. nih.gov
Specifically, halogenated derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their anxiolytic properties. rsc.org The development of efficient and regioselective halogenation methods is an active area of research, providing access to a wide range of structurally diverse compounds for further investigation. rsc.orgresearchgate.netnih.gov Therefore, this compound represents a key intermediate, poised for further chemical modification to explore its potential as a biologically active agent.
Historical Development of Pyrazolo[1,5-a]pyridine Chemistry
The study of pyrazolo[1,5-a]pyridine chemistry dates back to 1948, marking the first report of this heterocyclic system. researchgate.net Early research in this field primarily concentrated on the fundamental aspects of synthesis and chemical reactivity. nih.gov Chemists explored various methods to construct the fused bicyclic ring, establishing the foundational synthetic routes that are still built upon today. nih.gov
Over the decades, the focus of research shifted as the pharmacological potential of these compounds became increasingly apparent. nih.gov By the 1980s and 1990s, pyrazolo[1,5-a]pyrimidines, a related class, were identified as potent inhibitors of enzymes like protein kinases, solidifying their importance in medicinal chemistry. nih.gov This discovery spurred an explosion of research into the synthesis of novel derivatives with enhanced selectivity and potency for specific biological targets. nih.gov The growing interest from both synthetic and medicinal chemists has led to the development of more sophisticated and efficient synthetic methodologies, including oxidative [3+2] cycloaddition reactions and cross-dehydrogenative coupling reactions. organic-chemistry.orgnih.govacs.org This ongoing development continues to make the pyrazolo[1,5-a]pyridine scaffold a versatile and highly valued motif in the creation of new drug molecules. researchgate.netbenthamdirect.com
Strategies for Constructing the Pyrazolo[1,5-a]pyridine Core
The formation of the fused bicyclic pyrazolo[1,5-a]pyridine structure is central to the synthesis of the target compound and its derivatives. The primary methods involve cycloaddition, multicomponent, and oxidative annulation reactions.
One of the most prevalent and efficient methods for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This approach typically involves the reaction of an N-iminopyridinium ylide, which acts as a 1,3-dipole, with a dipolarophile such as an alkyne or an alkene. nih.gov The reaction proceeds to form a dihydropyrazolo[1,5-a]pyridine intermediate, which is subsequently aromatized via oxidation. mdpi.com
N-aminopyridinium salts serve as stable precursors for the in situ generation of the reactive N-iminopyridinium ylides upon treatment with a base. A variety of dipolarophiles can be employed, including α,β-unsaturated carbonyl compounds, electron-deficient alkenes, and alkynylphosphonates, allowing for the synthesis of a wide array of functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.orgnih.gov PIDA (phenyliodonium diacetate) can be used to mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org Similarly, TEMPO has been shown to mediate a [3+2] annulation-aromatization protocol that offers high regioselectivity and good to excellent yields. nih.gov
Recent advancements have focused on developing catalyst-free and environmentally benign conditions. For instance, sonochemical methods have been employed for the [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines, providing polysubstituted pyrazolo[1,5-a]pyridines in excellent yields. nih.gov Furthermore, base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes has been established as a route to 2-fluorinated pyrazolo[1,5-a]pyridines. bohrium.com
| 1,3-Dipole Precursor | Dipolarophile | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| N-aminopyridinium ylides | Electron-deficient alkenes | PIDA (mediator) | Multifunctionalized pyrazolo[1,5-a]pyridines | organic-chemistry.org |
| 2-imino-1H-pyridin-1-amines | Dialkyl acetylenedicarboxylates | Sonication, catalyst-free | Polysubstituted pyrazolo[1,5-a]pyridines | nih.gov |
| N-aminopyridines | α,β-unsaturated compounds | TEMPO (mediator and oxidant) | Regioselective pyrazolo[1,5-a]pyridines | nih.gov |
| N-aminopyridinium salts | gem-Difluorostyrenes | Base-promoted | 2-Fluoropyrazolo[1,5-a]pyridines | bohrium.com |
Multicomponent reactions (MCRs) offer significant advantages in synthetic chemistry by combining three or more reactants in a single pot to form a complex product, thereby enhancing efficiency and atom economy. researchgate.net Several MCR strategies have been developed for the synthesis of fused pyrazole (B372694) systems, including pyrazolo[1,5-a]pyrimidines and related heterocycles, which can be adapted for pyrazolo[1,5-a]pyridines. nih.govnih.gov
A common approach involves the one-pot reaction of 3-amino-1H-pyrazoles with aldehydes and an activated methylene compound. nih.gov While many examples focus on the pyrazolo[1,5-a]pyrimidine scaffold, the underlying principle of combining a 1,3-bisnucleophile (like an aminopyrazole) with other components can be extended. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine has been used to synthesize pyrazole and pyrazolo[3,4-b]pyridine derivatives in water, highlighting a green chemistry approach. These methods are valued for their operational simplicity and ability to generate diverse molecular libraries from readily available starting materials. researchgate.netajol.info
| Component 1 | Component 2 | Component 3 (+ Component 4) | Resulting Scaffold | Reference |
|---|---|---|---|---|
| 3-Amino-1H-pyrazoles | Aldehydes | Activated methylene compounds (e.g., malononitrile) | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| Enaminones | Benzaldehyde | Hydrazine-HCl (+ Ethyl cyanoacetate) | Pyrazolo[3,4-b]pyridine | |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine | Triethyl orthoformate | Carbonyl compounds or activated nitriles | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
Oxidative annulation and cross-dehydrogenative coupling (CDC) reactions represent another powerful strategy for synthesizing the pyrazolo[1,5-a]pyridine core. These methods involve the formation of C–C and C–N bonds directly from C–H bonds, often under metal-free and aerobic conditions. nih.govacs.org
An efficient protocol involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.govacs.org The reaction proceeds through the formation of an adduct, followed by oxidative dehydrogenation and cyclization to yield the final pyrazolo[1,5-a]pyridine product. acs.org Another approach is the copper(II)-catalyzed [3+3] dehydrogenative annulation of saturated ketones with aminopyrazoles to access pyrazolo[1,5-a]pyrimidines, a strategy with potential applicability to pyridine (B92270) analogs. acs.org These methods are highly atom-economical and align with the principles of green chemistry by utilizing oxygen as a terminal oxidant. nih.gov
Installation and Manipulation of Halogen Substituents in Pyrazolo[1,5-a]pyridines
To synthesize the target molecule, this compound, methods for introducing bromine and chlorine atoms onto the heterocyclic core are essential. This can be accomplished either by direct halogenation of a pre-formed pyrazolo[1,5-a]pyridine ring or by using halogenated precursors in the ring-forming reactions.
Direct C–H halogenation of the pyrazolo[1,5-a]pyridine scaffold is an effective method for installing halogen atoms at specific positions. The pyrazole moiety of the fused system is susceptible to electrophilic substitution, particularly at the C3 position.
Reagents such as N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) are commonly used for this purpose. rsc.orgresearchgate.net The reaction conditions can often be tuned to control the degree of halogenation, allowing for mono- or di-halogenation. researchgate.net For instance, protocols using potassium halide salts in combination with a hypervalent iodine(III) reagent like PIDA have been developed for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions. rsc.org Another approach utilizes potassium persulfate (K₂S₂O₈) as an oxidant with sodium halides (NaX) to achieve oxidative C–H halogenation in water. nih.govthieme-connect.de These methods are attractive due to their use of inexpensive and stable halogen sources and environmentally friendly solvents. rsc.org
| Halogenating Agent | Co-reagent/Oxidant | Solvent | Position Halogenated | Reference |
|---|---|---|---|---|
| N-Halosuccinimides (NCS, NBS, NIS) | - | Organic Solvents | C3 | rsc.orgresearchgate.net |
| Potassium Halides (KX) | PIDA (Hypervalent Iodine(III)) | Water | C3 | rsc.org |
| Sodium Halides (NaX) | K₂S₂O₈ | Water | C3 | nih.govthieme-connect.de |
An alternative to direct halogenation is the "bottom-up" approach, where halogenated building blocks are used to construct the pyrazolo[1,5-a]pyridine ring. This strategy ensures the presence and specific placement of halogen atoms from the outset of the synthesis.
This involves starting with a halogen-substituted pyridine or pyrazole derivative. For example, a synthetic route could begin with a substituted 2-aminopyridine that already contains the desired chloro and/or bromo substituents. An efficient synthesis of pyrazolo[4,3-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines, demonstrating the utility of using halogenated pyridines as precursors. researchgate.net Similarly, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the drug Lenacapavir, starts from inexpensive 2,6-dichlorobenzonitrile and involves a regioselective bromination followed by cyclization with hydrazine. chemrxiv.org This precursor-based approach provides excellent control over the final substitution pattern of the heterocyclic product.
Synthetic Methodologies for this compound and its Derivatives
The synthesis and derivatization of halogenated pyrazolo[1,5-a]pyridines, including the specific compound this compound, are of significant interest in medicinal chemistry due to their versatile scaffold. Advanced synthetic strategies, particularly metal-catalyzed cross-coupling reactions, have become instrumental in creating diverse molecular architectures from these halogenated precursors.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKVHAMUBSCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Analytical Methodologies for Pyrazolo 1,5 a Pyridine Architectures
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about connectivity, functional groups, and the electronic environment of atoms.
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, both ¹H and ¹³C NMR would provide crucial data for structural confirmation. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the four protons on the aromatic rings. The chemical shifts are influenced by the electron density around the protons and the anisotropic effects of the aromatic system. The electronegative chlorine and bromine atoms will deshield adjacent protons, causing their signals to appear at a lower field (higher ppm). pw.edu.pl Based on the parent pyrazolo[1,5-a]pyridine (B1195680), the expected signals can be predicted. chemicalbook.com The coupling between adjacent protons (vicinal coupling) would result in characteristic splitting patterns (e.g., doublets, triplets), which helps to establish the connectivity of the protons. nih.gov
| Position | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C2 | - | - | ~140-150 |
| H3 | ~6.7-7.0 | Doublet | ~95-105 |
| C3a | - | - | ~140-150 |
| C4 | - | - | ~130-140 (C-Cl) |
| H5 | ~7.0-7.3 | Doublet | ~115-125 |
| H6 | ~7.6-7.9 | Doublet | ~120-130 |
| C7 | - | - | ~110-120 (C-Br) |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. For this compound (C₇H₄BrClN₂), the molecular ion peak (M⁺) would be a key diagnostic feature. synblock.com
A crucial aspect of the mass spectrum for this compound is the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.infolibretexts.org This results in a cluster of peaks for the molecular ion: M⁺, (M+2)⁺, (M+4)⁺, and (M+6)⁺, with a characteristic intensity ratio, confirming the presence of one bromine and one chlorine atom. miamioh.edu
Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for aromatic heterocycles involve the loss of small, stable neutral molecules or radicals. chemguide.co.uk For the pyrazolo[1,5-a]pyridine core, fragmentation could involve the cleavage of the C-Br or C-Cl bonds, or the sequential loss of molecules like HCN from the ring system. researchgate.netresearchgate.net
| Ion | Description | Expected m/z Values | Key Information |
|---|---|---|---|
| [M]⁺ | Molecular Ion | 230, 232, 234 | Confirms molecular weight and presence of Br and Cl via isotopic pattern. |
| [M-Cl]⁺ | Loss of Chlorine | 195, 197 | Shows Br isotopic pattern. |
| [M-Br]⁺ | Loss of Bromine | 151, 153 | Shows Cl isotopic pattern. |
| [M-Br-Cl]⁺ | Loss of both halogens | 116 | Corresponds to the pyrazolo[1,5-a]pyridine radical cation core. |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N ring stretching in the 1400-1600 cm⁻¹ region, and C-H bending vibrations. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region (typically below 800 cm⁻¹). nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrazolo[1,5-a]pyridine exhibit strong absorption in the UV region due to π → π* transitions. The specific wavelengths of maximum absorbance (λ_max) are influenced by the substituents on the aromatic core. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide data on molecular connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net For a compound like this compound, obtaining a suitable crystal would allow for the precise measurement of bond lengths, bond angles, and torsional angles. rsc.org
This technique would definitively confirm the planarity of the fused pyrazolo[1,5-a]pyridine ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the material. nih.gov X-ray analysis of related pyrazolo[1,5-a]pyrimidine (B1248293) structures has been crucial in confirming structural assignments and understanding supramolecular assembly. researchgate.net
Advanced Chromatographic and Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification of the target compound from reaction mixtures and for the analysis of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale purification.
Column Chromatography: Following a synthesis, flash column chromatography using a stationary phase like silica (B1680970) gel is the standard method for purifying gram-scale quantities of the product. By selecting an appropriate mobile phase (eluent), this compound can be separated from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound. mdpi.com By using a reverse-phase column and a suitable mobile phase gradient, a sharp, single peak would indicate a high degree of purity. HPLC can also be adapted for preparative-scale purification when very high purity is required. rsc.org
These chromatographic methods are routinely cited in the synthesis of pyrazolo[1,5-a]pyridine and related heterocyclic derivatives, underscoring their importance in obtaining analytically pure samples for further study and application. mdpi.comnih.gov
Computational Chemistry and Theoretical Investigations of Pyrazolo 1,5 a Pyridine Systems
Quantum Mechanical (QM) Calculations, including Density Functional Theory (DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the pyrazolo[1,5-a]pyridine (B1195680) scaffold. These methods are used to solve the Schrödinger equation for the molecule, providing detailed information about its electronic nature. DFT has proven effective for predicting a wide range of properties for heterocyclic systems. nih.govresearchgate.net
DFT calculations are employed to determine the electronic structure of pyrazolo[1,5-a]pyridine derivatives. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and facilitates intramolecular charge transfer. researchgate.net
Table 1: Representative FMO Data from DFT Calculations for Pyrazolo[1,5-a]pyrimidine (B1248293) Systems
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |
|---|---|---|---|---|
| Pyrazolopyrimidine Derivative A | -5.8 | -3.1 | 2.70 | Low energy gap suggests high reactivity. researchgate.net |
| Pyrazolopyrimidine Derivative B | -6.2 | -3.9 | 2.34 | A smaller gap favors intramolecular charge transfer. researchgate.net |
| Bromo-substituted Heterocycle | -6.9 | -2.1 | 4.82 | A high energy gap indicates high molecular stability. nih.govresearchgate.net |
While specific DFT studies on the reaction mechanisms involving 7-Bromo-4-chloropyrazolo[1,5-a]pyridine are not extensively documented, this theoretical approach is invaluable for understanding the synthesis of the broader pyrazolo[1,5-a]pyridine class. nih.gov DFT calculations can map out the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, crucially, the transition states that connect them.
By calculating the energy barriers associated with different reaction pathways, chemists can predict the most favorable route for a synthesis, such as the cyclization steps involved in forming the pyrazolo[1,5-a]pyridine core. nih.gov This analysis helps in optimizing reaction conditions (e.g., temperature, catalyst choice) to maximize the yield of the desired product and minimize side reactions. Such theoretical insights are instrumental in developing efficient synthetic strategies for novel derivatives. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations provide a dynamic view of how pyrazolo[1,5-a]pyridine derivatives behave, particularly within a biological environment like a protein's active site. nih.gov Following initial placement by molecular docking, MD simulations can be run for extended periods (nanoseconds) to assess the stability of the predicted binding pose. nih.gov
These simulations track the movements of the ligand and surrounding protein atoms over time, confirming whether key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained. nih.govnih.gov For a compound like this compound, MD simulations can reveal how the molecule adapts its conformation within the binding pocket and the role of specific water molecules in mediating interactions. The results provide a more accurate estimation of binding free energies and confirm the reliability of the initial docking predictions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net
In a typical QSAR study, a set of pyrazolo[1,5-a]pyridine analogues with known biological activities (e.g., inhibitory concentrations) are structurally aligned. nih.govresearchgate.net The CoMSIA model then generates descriptors for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. nih.gov Statistical methods are used to build a predictive model linking these properties to activity. The output is often visualized as contour maps, which highlight regions where specific physicochemical properties are favorable or unfavorable for activity. These maps provide clear, actionable guidance for scaffold optimization; for instance, a map might indicate that a bulky, hydrophobic group is beneficial at the R4 position, while a hydrogen-bond donor is detrimental at the R1 position, thus guiding the design of more potent compounds. nih.govresearchgate.net
Table 2: Example of 3D-QSAR Model Validation for Pyrazolo[1,5-a]pyrimidine Inhibitors
| Parameter | Value | Description |
|---|---|---|
| Q² | 0.516 | Cross-validated correlation coefficient, indicating good internal predictive ability. nih.gov |
| R² (ncv) | 0.912 | Non-cross-validated correlation coefficient, showing a high degree of correlation. nih.gov |
| R² (pre) | 0.914 | Predictive correlation coefficient for the external test set, indicating effective external predictive capacity. nih.gov |
| SEE | 0.347 | Standard Error of Estimate. nih.gov |
| SEP | 0.812 | Standard Error of Prediction. nih.gov |
Molecular Docking and Ligand-Protein Interaction Prediction (for research purposes)
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein target. For the pyrazolo[1,5-a]pyridine scaffold, docking studies have been instrumental in understanding its interaction with various protein kinases, which are frequent targets in cancer research. nih.govnih.gov
Simulations would place this compound into the ATP-binding pocket of a target kinase. The pyrazolo[1,5-a]pyrimidine core is known to act as a hinge-binder, often forming crucial hydrogen bonds with backbone residues of the kinase hinge region, mimicking the interactions of native ATP. nih.govmdpi.com For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring frequently forms a hydrogen bond with the backbone NH of key methionine residues (e.g., Met592 in TrkA). mdpi.com The substituents at the 4- and 7-positions can then be explored for additional interactions. The 4-chloro group could engage in halogen bonding or hydrophobic interactions, while the 7-bromo group could occupy a separate sub-pocket, potentially enhancing binding affinity or selectivity. mdpi.com The docking results, typically scored based on binding energy, allow researchers to prioritize which derivatives to synthesize and test experimentally. mdpi.comnih.gov
Table 3: Representative Molecular Docking Results for Pyrazolo[1,5-a]pyridine Derivatives
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| CDK2 | Pyrazolo[1,5-a]pyrimidine analogue | - | ATP binding cleft | H-bonds, hydrophobic contacts nih.gov |
| PDE4 | Pyrozolo[1,5-a]pyridine analogue | - | Asp392, Asn395, Gln443 | Hydrogen bonds nih.gov |
| PDE4 | Pyrozolo[1,5-a]pyridine analogue | - | His234, Phe414, Phe446 | π-π stacking nih.gov |
| JNK3 | Pyrazolo[1,5-a]quinazoline analogue | - | Lys93 | Hydrogen bond mdpi.com |
| α-amylase | Pyrazolo[1,5-a]pyrimidine analogue | - | Active site residues | Binding interactions bohrium.com |
Prediction of Spectroscopic Properties
Computational methods can also predict spectroscopic properties, which is crucial for the structural confirmation of newly synthesized compounds. Using techniques like DFT, it is possible to calculate theoretical NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. researchgate.net
For a novel compound like this compound, these predicted spectra can be compared directly with experimental data obtained from synthesized samples. A strong correlation between the theoretical and experimental spectra provides high confidence in the assigned chemical structure. nih.gov This is particularly valuable for resolving ambiguities in complex structures or for distinguishing between isomers. Discrepancies between predicted and observed values can also point to specific conformational effects or intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.
Advanced Research Applications of the Pyrazolo 1,5 a Pyridine Scaffold Excluding Clinical Human Data
Role as a Privileged Scaffold in Drug Discovery Research
The pyrazolo[1,5-a]pyridine (B1195680) nucleus is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. nih.gov The metabolic stability of pyrazole (B372694) derivatives is a key factor contributing to their prevalence in newly approved drugs and ongoing research. nih.gov This scaffold's versatility allows for structural modifications around its periphery, making it a prime candidate for creating diverse compound libraries for screening against various disease targets. mdpi.com
Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover new drug candidates with improved properties. The pyrazolo[1,5-a]pyridine scaffold has been successfully employed in this approach. For instance, researchers have used scaffold hopping to develop novel inhibitors for various targets. A notable example involved moving from an imidazo[1,2-a]pyrazine (B1224502) to a pyrazolo[1,5-a]pyrimidine (B1248293) core to create potent TTK kinase inhibitors. chemrxiv.org This strategy has also been applied to develop new antitubercular agents, where the imidazo[1,2-a]pyridine (B132010) core of an existing agent was replaced with a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) scaffold, leading to compounds with potent activity. nih.govnih.gov Similarly, a scaffold-hopping approach was used to design novel EP1 receptor antagonists based on the pyrazolo[1,5-a]pyridine core. mdpi.comsynblock.com
Fragment-based drug design (FBDD) identifies small chemical fragments that bind weakly to a biological target. These fragments are then optimized and grown or linked together to produce a lead compound with higher affinity. The pyrazolo[1,5-a]pyridine structure, being a rigid bicyclic system, is an attractive starting point or component in FBDD for developing inhibitors that can fit into specific binding pockets of target proteins.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Extensive SAR studies on the pyrazolo[1,5-a]pyridine scaffold have been crucial for identifying and optimizing lead compounds.
For example, in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, SAR studies of a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines revealed key structural requirements for potency and good drug-like properties. bldpharm.comnih.gov Modifications at various positions of the pyrazolo[1,5-a]pyridine ring have been shown to significantly impact activity. In the pursuit of antitubercular agents, SAR studies on pyrazolo[1,5-a]pyridine-3-carboxamides showed that specific substitutions, such as a 2-methyl-5-methoxy pattern on the scaffold, led to improved potency against drug-resistant strains. researchgate.netnih.gov
Furthermore, in the context of kinase inhibitors, SAR exploration has been vital. For Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for hinge-binding interactions. calpaclab.com The addition of different functional groups at specific positions was shown to enhance potency and selectivity. calpaclab.com
Exploration in Medicinal Chemistry Research (Scaffold-Based)
The pyrazolo[1,5-a]pyridine scaffold has been explored in a multitude of therapeutic areas due to its favorable chemical properties and ability to interact with a diverse range of biological targets.
The pyrazolo[1,5-a]pyridine and its isostere, pyrazolo[1,5-a]pyrimidine, are prominent scaffolds for developing protein kinase inhibitors, which are critical in targeted cancer therapy. nih.govsigmaaldrich.com These scaffolds can mimic ATP and interact with the ATP-binding pocket of kinases. nih.gov
Derivatives of this scaffold have been investigated as inhibitors for a wide array of kinases, including:
TRK (Tropomyosin Receptor Kinase): The pyrazolo[1,5-a]pyrimidine nucleus is a core feature of several approved and clinical-stage TRK inhibitors used in cancer treatment. nih.govcalpaclab.com SAR studies have guided the design of potent pan-Trk inhibitors. calpaclab.com
CK2 (Casein Kinase 2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold, including macrocyclization, has led to the development of highly potent and selective CK2 inhibitors.
Pim-1/2: Pyrazolo[1,5-a]pyrimidine compounds have been successfully optimized as selective Pim-1 kinase inhibitors with a favorable therapeutic window, showing a low risk of cardiotoxicity. sigmaaldrich.com
EGFR, B-Raf, MEK: The pyrazolo[1,5-a]pyrimidine scaffold is relevant in targeting kinases like EGFR and B-Raf/MEK, which are implicated in non-small cell lung cancer and melanoma, respectively. nih.gov
DPP-4: While less common, the versatile nature of the scaffold suggests its potential application in designing inhibitors for other kinase families as well.
Other Kinases: Research has also explored this scaffold for inhibiting RET kinase, p38 kinase, and PI3Kδ, leading to the identification of potent and selective inhibitors.
The table below summarizes the activity of selected pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
| Compound | Target Kinase | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| CFI-402257 | TTK | 0.1 nM (Ki) | chemrxiv.org |
| Compound 24 (LPM4870108) | TrkA | 2.4 nM (IC50) | calpaclab.com |
| Compound 46 | CDK8 | Improved Cellular Activity | researchgate.net |
| IC20 (31) | CK2 | 12 nM (KD) | |
| CPL302253 (54) | PI3Kδ | 2.8 nM (IC50) | bldpharm.com |
Tuberculosis remains a major global health threat, and there is an urgent need for new drugs, especially for treating drug-resistant strains. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising foundation for novel antitubercular agents. researchgate.net A series of pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives were designed and synthesized, showing excellent potency against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. researchgate.netnih.gov Some of these compounds exhibited minimum inhibitory concentrations (MIC) in the low nanomolar range and showed low cytotoxicity. nih.govnih.gov One promising compound, 7, significantly reduced the bacterial burden in an infected mouse model, highlighting its potential as a lead for further development.
| Compound Series | Target | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) | M. tuberculosis H37Rv | <0.002–0.381 µg/mL | researchgate.net |
| PPA Diaryl Derivatives | INH-resistant Mtb | <0.002–0.465 µg/mL | researchgate.net |
| PPA Diaryl Derivatives | RMP-resistant Mtb | <0.002–0.004 µg/mL | researchgate.net |
| Hybrid 7 | M. tuberculosis H37Rv | 0.006 µg/mL |
The broad applicability of the pyrazolo[1,5-a]pyridine scaffold is further demonstrated by its exploration in other therapeutic areas.
Anti-herpetic Agents: Derivatives of pyrazolo[1,5-a]pyridine have been identified as potent inhibitors of herpes virus replication. chemrxiv.org SAR studies have focused on the effects of substituents at various positions of the core structure to elaborate the minimal pharmacophore required for potent antiviral activity. chemrxiv.org
Anxiolytic Agents: Certain pyrazolo[1,5-a]pyrimidines have been investigated for their potential as specific anxiolytic agents. While some studies have shown positive results in animal models of anxiety, the mechanism of action appears to be distinct from that of traditional benzodiazepines.
Dopamine (B1211576) Receptor Modulation: The pyrazolo[1,5-a]pyridine scaffold has been used to develop ligands for dopamine receptors. Based on a lead molecule, a series of derivatives were synthesized and investigated, with some compounds showing high affinity and selectivity for the D4 receptor subtype, indicating their potential for treating neurological and psychiatric disorders.
Applications in Material Science Research
The unique arrangement of nitrogen atoms and the fused ring system in pyrazolo[1,5-a]pyridines, modified by the presence of electron-withdrawing halogen substituents like bromine and chlorine in 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, can give rise to distinct material properties. These properties are being investigated for their potential in creating new functional materials.
Photophysical Properties and Emergent Fluorophore Development
The study of the photophysical properties of pyrazolo[1,5-a]pyridine derivatives is a burgeoning area of research. These compounds can exhibit fluorescence, a property that is highly sensitive to their chemical environment and structural modifications. The introduction of halogen atoms at specific positions on the pyrazolo[1,5-a]pyridine core, such as in this compound, is a strategic approach to modulate their electronic and, consequently, their photophysical characteristics.
While specific experimental data for this compound is not extensively documented in publicly available research, the general principles governing the photophysics of related halogenated heterocyclic compounds can provide insights. The heavy atom effect of bromine, for instance, can influence the excited state dynamics, potentially affecting properties like quantum yield and phosphorescence. The positions of the bromo and chloro substituents are expected to alter the energy levels of the molecular orbitals, thereby shifting the absorption and emission spectra.
The development of novel fluorophores based on the pyrazolo[1,5-a]pyridine scaffold is driven by the potential for tuning their emission wavelengths and improving their quantum efficiencies through synthetic modifications. The systematic investigation of compounds like this compound would contribute to a deeper understanding of structure-property relationships in this class of molecules, paving the way for the rational design of new fluorescent materials for applications in sensing, imaging, and organic electronics.
| Photostability | Potential for enhanced stability | Halogenation can sometimes increase the resistance of organic molecules to photodegradation. |
This table is based on general principles of fluorophore design and the known effects of halogenation on aromatic systems, pending specific experimental verification for this compound.
Crystal Engineering and Supramolecular Phenomena
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by the nature of intermolecular interactions. The presence of halogen atoms in this compound introduces the possibility of halogen bonding, a non-covalent interaction that has emerged as a powerful tool in the construction of supramolecular assemblies.
Halogen bonds (X···A, where X is a halogen atom and A is a Lewis base) are directional and their strength is tunable, making them highly valuable in controlling the packing of molecules in a crystal lattice. In the case of this compound, both the bromine and chlorine atoms can act as halogen bond donors, while the nitrogen atoms of the pyrazolo[1,5-a]pyridine ring system can act as acceptors. This can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.
The interplay of halogen bonding with other non-covalent interactions, such as π-π stacking and hydrogen bonding (if co-crystallizing agents are used), can result in complex and predictable crystal structures. The study of the supramolecular phenomena exhibited by this compound would involve the analysis of its crystal structure to identify and characterize these interactions. Such studies are fundamental to the development of new crystalline materials with tailored properties, including but not limited to, specific thermal, mechanical, or electronic characteristics.
Table 2: Potential Supramolecular Synthons Involving this compound
| Interaction Type | Donor | Acceptor | Potential Structural Motif |
|---|---|---|---|
| Halogen Bonding | C-Br | N (pyrazole/pyridine) | Linear chains, sheets |
| Halogen Bonding | C-Cl | N (pyrazole/pyridine) | Linear chains, sheets |
| π-π Stacking | Pyrazolo[1,5-a]pyridine ring | Pyrazolo[1,5-a]pyridine ring | Offset or face-to-face stacking |
| Halogen-π Interactions | C-Br / C-Cl | Pyrazolo[1,5-a]pyridine ring | T-shaped or parallel-displaced arrangements |
This table outlines plausible intermolecular interactions that could direct the self-assembly of this compound in the solid state.
Further research, including single-crystal X-ray diffraction studies, is necessary to fully elucidate the crystal engineering principles and supramolecular chemistry of this compound.
Future Research Directions and Challenges in Pyrazolo 1,5 a Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes for Halogenated Derivatives
The synthesis of halogenated pyrazolo[1,5-a]pyridines and their analogs is crucial for introducing further functionalization. nih.gov However, traditional halogenation methods often involve harsh conditions and hazardous reagents. rsc.org Future research is increasingly focused on developing greener and more sustainable synthetic strategies.
One promising direction is the use of environmentally benign reagents and solvents. For instance, methods for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines have been developed using readily available potassium halide salts and a hypervalent iodine(III) reagent in water at ambient temperature. rsc.org This approach avoids the need for harsh organic solvents and elevated temperatures, aligning with the principles of green chemistry. rsc.orgcu.edu.eg
Another area of development is the one-pot synthesis of halogenated derivatives. A one-pot methodology for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides in an aqueous medium. nih.gov This cascade cyclization-oxidative halogenation simplifies the synthetic process and reduces waste. nih.gov
Microwave-assisted synthesis is also a valuable tool for accelerating reactions and improving yields, offering a more energy-efficient alternative to conventional heating. nih.gov The development of solvent-free reaction conditions is another key aspect of sustainable synthesis, minimizing the environmental impact of chemical processes. cu.edu.egresearchgate.net
Future efforts will likely focus on expanding the substrate scope of these green methods, improving regioselectivity for the synthesis of specifically substituted di- and tri-halogenated pyrazolo[1,5-a]pyridines, and developing catalytic systems that can operate under even milder and more sustainable conditions.
Table 1: Comparison of Traditional vs. Sustainable Halogenation Methods
| Feature | Traditional Methods (e.g., N-halosuccinimides) | Sustainable Methods (e.g., K-halides/PIDA in water) |
| Reagents | N-halosuccinimides | Potassium halides, hypervalent iodine(III) reagents |
| Solvents | Organic solvents (e.g., CCl4, THF) | Water |
| Temperature | Elevated temperatures | Ambient temperature |
| Byproducts | Succinimide | Minimal and less hazardous |
| Efficiency | Good yields but can lack regioselectivity | Good to excellent yields with high regioselectivity |
Exploration of Underexplored Reactivity and Functionalization Pathways for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
The dihalogenated nature of this compound presents a versatile platform for a variety of functionalization reactions. The differential reactivity of the C-Br and C-Cl bonds, as well as the various C-H positions, allows for selective transformations. Future research will focus on systematically exploring these pathways to generate a diverse library of derivatives.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer immense potential for the functionalization of this compound. nih.govrsc.org While the general utility of reactions like Suzuki-Miyaura and Sonogashira couplings on similar scaffolds is known, a detailed investigation into the chemoselectivity of these reactions on the target molecule is a key area for future work. nih.govmdpi.com For instance, ligand control in palladium catalysis could be employed to selectively couple at either the C4 or C7 position, depending on the steric and electronic properties of the ligand and substrates. nsf.gov
Furthermore, C-H activation and functionalization represent an atom-economical approach to modifying the pyrazolo[1,5-a]pyridine (B1195680) core. nih.gov Research into the regioselective C-H arylation, alkenylation, or alkynylation of the available positions on the ring would provide direct access to novel derivatives without the need for pre-functionalization.
Nucleophilic aromatic substitution (SNAr) reactions are another important avenue for exploration. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of two halogen atoms, should facilitate SNAr reactions with various nucleophiles. A systematic study of the reactivity of this compound with O-, N-, and S-based nucleophiles would be valuable for understanding the regioselectivity of substitution and for synthesizing a wide range of new compounds. nih.govmdpi.com
Table 2: Potential Functionalization Reactions for this compound
| Reaction Type | Potential Reagents and Conditions | Expected Outcome |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Selective arylation at C4 or C7 |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Introduction of alkynyl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Formation of C-N bonds |
| C-H Activation | Arenes, Pd catalyst, oxidant | Direct arylation of C-H bonds |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, amines, thiols | Substitution of Cl or Br with nucleophiles |
Advanced Computational Approaches for Predictive Design and Optimization
Advanced computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are becoming indispensable tools for understanding and predicting the properties and reactivity of heterocyclic compounds. nih.gov For the pyrazolo[1,5-a]pyridine scaffold, these methods can provide valuable insights that can guide synthetic efforts and the design of molecules with desired properties.
Computational studies can be employed to predict the regioselectivity of various reactions on the this compound core. By calculating the activation energies for different reaction pathways, it is possible to determine the most likely site of attack for electrophilic, nucleophilic, or radical reagents. This predictive capability can save significant experimental time and resources.
Furthermore, DFT and TD-DFT calculations are powerful tools for understanding the electronic structure and photophysical properties of pyrazolo[1,5-a]pyridine derivatives. nih.gov These calculations can predict absorption and emission wavelengths, quantum yields, and other photophysical parameters, which is crucial for the design of new fluorescent probes and materials for optical applications. nih.govrsc.org For example, computational studies have shown that the introduction of electron-donating groups at the 7-position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring can enhance absorption and emission intensities. nih.gov
In the context of drug discovery, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of pyrazolo[1,5-a]pyridine derivatives with biological targets like protein kinases. mdpi.com This allows for the rational design of more potent and selective inhibitors, accelerating the drug development process.
Expanding Applications of the Pyrazolo[1,5-a]pyridine Scaffold in Emerging Fields
The unique structural and electronic properties of the pyrazolo[1,5-a]pyridine scaffold have led to its application in several fields, most notably in medicinal chemistry as a "privileged structure" for the development of kinase inhibitors and anticancer agents. rsc.orgnih.gov However, the versatility of this scaffold suggests that its applications could be expanded into other emerging areas.
In materials science, there is growing interest in the development of novel organic light-emitting diodes (OLEDs), chemosensors, and fluorescent probes. mdpi.comnih.gov The tunable photophysical properties of pyrazolo[1,5-a]pyridine derivatives make them excellent candidates for these applications. nih.govrsc.orgresearchgate.netrsc.org Future research could focus on the synthesis of derivatives with tailored electronic properties to achieve specific emission colors, high quantum yields, and sensitivity to particular analytes.
The field of agrochemicals is another area where the pyrazolo[1,5-a]pyridine scaffold could find new applications. Many existing pesticides and herbicides are nitrogen-containing heterocyclic compounds. The biological activity of pyrazolo[1,5-a]pyridines could be explored for the development of new and more effective crop protection agents.
In catalysis, N-heterocyclic compounds are widely used as ligands for transition metals. The pyrazolo[1,5-a]pyridine scaffold could be functionalized to create novel ligands for a variety of catalytic transformations. The rigid bicyclic structure and the presence of multiple nitrogen atoms could lead to ligands with unique steric and electronic properties, potentially enabling new types of catalytic reactivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Bromo-4-chloropyrazolo[1,5-a]pyridine?
- The compound can be synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)₄, or MnO₂ . For halogenation at specific positions, methods like direct bromination using N-bromosuccinimide (NBS) in acetonitrile under reflux conditions have been reported to achieve yields up to 83% . Purification typically involves recrystallization from solvents like ethanol/DMF .
Q. What safety protocols are critical when handling this compound?
- Mandatory precautions include:
- Wearing protective gloves, goggles, and lab coats to avoid skin/eye contact .
- Conducting reactions in a fume hood or glovebox if toxic vapors (e.g., HBr) are generated .
- Storing the compound at -20°C for long-term stability and -4°C for short-term use .
Q. Which analytical techniques are used to confirm the structure of this compound?
- 1H/13C NMR and IR spectroscopy validate functional groups and substitution patterns (e.g., aromatic protons at δ 8.91 ppm for H-7 in iodinated derivatives) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 359 for a bromo-chloro-iodo derivative) .
- Elemental analysis ensures purity (e.g., C 20.11%, H 0.56% for C₆H₂BrClIN₃) .
Advanced Research Questions
Q. How do substituents at position 7 influence reactivity in cross-coupling reactions?
- The 7-bromo group acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from adjacent substituents (e.g., chloro at position 4) may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures . Pre-functionalization via silylformamidine intermediates can enhance regioselectivity .
Q. What challenges arise in functionalizing position 3, and how are they addressed?
- Position 3 is prone to dehalogenation under harsh conditions. Strategies include:
- Using mild oxidants like I₂/KI to avoid side reactions .
- Employing phase-transfer catalysis (e.g., benzaldehyde with DMF) to improve reaction efficiency .
- Low yields (e.g., 52% for aldehyde derivatives) may require iterative solvent optimization (e.g., dichloromethane extraction followed by ether crystallization) .
Q. How do solvent and catalyst choices affect halogenation outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
